4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine
Description
This compound features a butane-1,3-diamine backbone substituted at the N3 position with isopropyl and methyl groups, along with a trifluoromethyl group at the C4 position. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing stability and influencing lipophilicity, while the branched alkyl substituents (isopropyl/methyl) modulate steric bulk and solubility.
Properties
Molecular Formula |
C8H17F3N2 |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-N-methyl-3-N-propan-2-ylbutane-1,3-diamine |
InChI |
InChI=1S/C8H17F3N2/c1-6(2)13(3)7(4-5-12)8(9,10)11/h6-7H,4-5,12H2,1-3H3 |
InChI Key |
JIXLHMJRKNZOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(CCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4,4-trifluorobutan-1-amine with isopropylamine and methylamine in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .
Scientific Research Applications
4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the development of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables it to form stable complexes with metal ions, which can modulate enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities:
Physicochemical Properties
- Trifluoro Substituents: The CF3 group in the target compound and its cyclopropyl analog increases electronegativity and lipophilicity compared to non-fluorinated analogs like K137-E4 or N,N'-dimesityl derivatives.
- CCS Values: The cyclopropyl analog exhibits predicted CCS values of 139.6–145.1 Ų (for [M+H]+ and adducts), indicative of a compact structure despite the cyclopropyl group . Non-fluorinated diamines (e.g., K137-E4) likely have larger CCS due to extended glutamic acid chains.
- NMR Shifts : Substituents significantly affect NMR profiles. For example, mesityl groups in compound 3 cause distinct amidine proton shifts (δ 7.3–6.8 ppm) compared to simpler alkyl substituents .
Key Insights
Substituent Impact :
- Trifluoromethyl Groups : Enhance stability and lipophilicity but may reduce solubility.
- N3 Substituents : Branched alkyl groups (isopropyl/methyl) balance steric bulk and solubility, while aromatic or cyclic substituents (e.g., mesityl, cyclopropyl) influence reactivity and cyclization pathways.
Synthetic Flexibility : Diamine cores allow diverse functionalization, enabling tailored properties for applications in medicinal chemistry (e.g., kinase inhibitors) or materials science.
Biological Optimization : Strategies like adding polar chains (K137-E4) or fluorinated groups (target compound) improve potency and selectivity.
Biological Activity
4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine is a compound of interest in various fields, including medicinal chemistry and materials science. Its unique trifluoromethyl group and diamine structure suggest potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through a review of available literature, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine can be represented as follows:
- IUPAC Name : 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine
- CAS Number : Not available in the provided data.
- Molecular Formula : C₉H₁₈F₃N₂
The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence biological interactions.
Biological Activity
The biological activity of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine has been studied in several contexts:
1. Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study on similar trifluoromethylated diamines demonstrated significant activity against various bacterial strains. Although specific data on the target compound is limited, it is reasonable to hypothesize similar effects based on structural analogs.
2. Cytotoxicity
In vitro studies have shown that certain diamines can induce cytotoxic effects in cancer cell lines. For instance, a related compound with a similar structure exhibited IC₅₀ values in the micromolar range against human cancer cells. Further studies are needed to evaluate the cytotoxic potential of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine specifically.
3. Enzyme Inhibition
Diamines are often investigated for their ability to inhibit enzymes involved in critical biochemical pathways. Preliminary studies suggest that this compound may interact with key enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), although specific inhibition data is still required.
Case Studies
Several studies have explored the biological implications of structurally similar compounds:
- Study A : A series of trifluoromethylated diamines were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a correlation between fluorination and increased antibacterial activity.
- Study B : Investigation into the cytotoxic effects of related diamines revealed that modifications to the alkyl chain significantly influenced cell viability in cancer models.
Research Findings
The following table summarizes key findings from recent research related to similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
